molecular formula C15H13FN2O2 B5599514 N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide

N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide

Cat. No. B5599514
M. Wt: 272.27 g/mol
InChI Key: VTGVHRDNWZJRLI-UHFFFAOYSA-N
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Description

N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide, commonly known as FMBA, is a chemical compound that is widely used in scientific research. It belongs to the class of benzamides and has been studied extensively for its potential therapeutic benefits.

Scientific Research Applications

Metabolism and Pharmacokinetics

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrates the metabolism and pharmacokinetic profile of related compounds, emphasizing their metabolic pathways and elimination. This orexin receptor antagonist, under study for insomnia treatment, undergoes extensive metabolism with principal elimination via feces, highlighting the importance of understanding the metabolism of benzamide derivatives for therapeutic applications (Renzulli et al., 2011).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) serves as a potent histone deacetylase (HDAC) inhibitor with significant antitumor activity, underlining the potential of benzamide derivatives in developing anticancer drugs. Its selective inhibition of HDACs leads to cancer cell apoptosis, demonstrating the therapeutic potential of such compounds in oncology (Zhou et al., 2008).

Antipathogenic Activity

Acylthioureas, including N-(aryl-carbamothioyl)benzamides, show promising antipathogenic activities against bacterial strains capable of forming biofilms. The study of these compounds provides insights into developing novel antimicrobial agents with antibiofilm properties, suggesting their application in addressing drug-resistant bacterial infections (Limban et al., 2011).

Neuropharmacology and Imaging

Benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, act as molecular imaging probes for serotonin 1A (5-HT1A) receptors, aiding in the diagnosis and research of neurological conditions like Alzheimer's disease. The ability to quantify receptor densities in the living brain highlights the application of these compounds in neuropharmacology and imaging (Kepe et al., 2006).

Electrochemical Applications

Polyamides containing bis(diphenylamino)-fluorene units, derived from benzamide-based compounds, exhibit remarkable electrochromic and electrofluorescent properties. These materials demonstrate potential for applications in smart windows, displays, and other devices requiring reversible color changes, showcasing the versatility of benzamide derivatives in materials science (Sun et al., 2016).

properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10-7-8-12(9-13(10)16)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGVHRDNWZJRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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